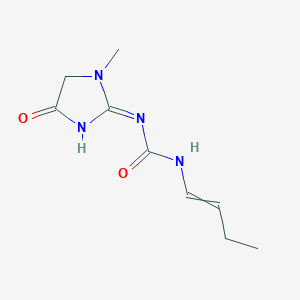
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by the presence of an imidazolidinone ring and a butenyl group, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the condensation of a butenyl amine with a methyl-substituted imidazolidinone derivative in the presence of a suitable catalyst. Reaction conditions such as temperature, solvent, and pH would need to be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be carried out in large reactors with precise control over reaction parameters. Continuous flow processes and the use of automated systems could enhance efficiency and scalability. Purification steps such as crystallization or chromatography might be employed to obtain the final product in the desired quality.
化学反応の分析
Types of Reactions
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules such as proteins or nucleic acids. It might serve as a probe or tool for investigating specific biochemical pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might confer specific biological activities, making it a candidate for drug development.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings. Its reactivity and functional groups might make it useful in various industrial processes.
作用機序
The mechanism by which (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding or other interactions, leading to specific biological outcomes.
類似化合物との比較
Similar Compounds
Similar compounds might include other imidazolidinone derivatives or urea-based molecules. Examples could be:
- 1-methyl-4-oxoimidazolidin-2-ylideneurea
- 1-but-1-enyl-3-(4-oxoimidazolidin-2-ylidene)urea
Uniqueness
The uniqueness of (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea lies in its specific combination of functional groups and structural features. This combination might confer unique reactivity or biological activity, distinguishing it from other similar compounds.
Conclusion
This compound is a compound with potential applications in various fields Its unique structure and reactivity make it an interesting subject for scientific research and industrial development
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C9H14N4O2/c1-3-4-5-10-9(15)12-8-11-7(14)6-13(8)2/h4-5H,3,6H2,1-2H3,(H2,10,11,12,14,15) |
InChIキー |
IFCGTGMKUWQIMZ-UHFFFAOYSA-N |
異性体SMILES |
CCC=CNC(=O)/N=C/1\NC(=O)CN1C |
正規SMILES |
CCC=CNC(=O)N=C1NC(=O)CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





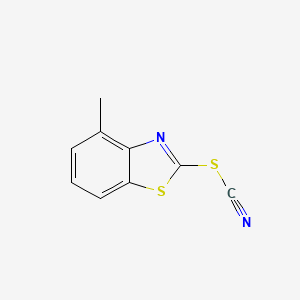

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
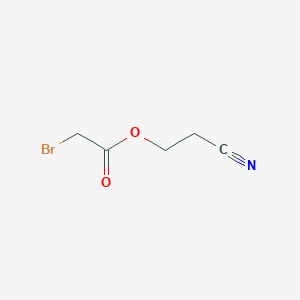
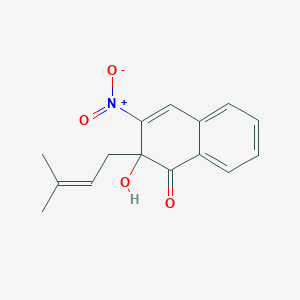

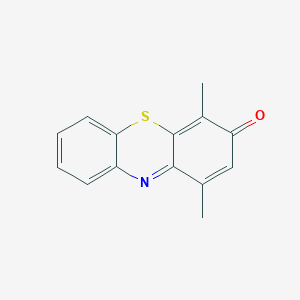
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
